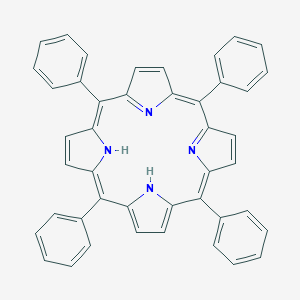

Tetraphenylporphyrin

描述

Structure

3D Structure

属性

IUPAC Name |

5,10,15,20-tetraphenyl-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHJECZULSZAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061272 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetraphenylporphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

917-23-7 | |

| Record name | Tetraphenylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylporphyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylporphyrin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDB2SH8G5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Synthesis of Meso-Tetraphenylporphyrin: Mechanisms, Protocols, and Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Meso-tetraphenylporphyrin (TPP), a synthetic analogue of naturally occurring porphyrins, serves as a critical scaffold in diverse scientific fields, including medicinal chemistry, materials science, and catalysis. Its symmetric structure and versatile synthetic accessibility have made it a cornerstone for fundamental studies and the development of novel porphyrin-based applications. This technical guide provides a comprehensive overview of the core synthetic methodologies for TPP, focusing on the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data.

Core Synthetic Strategies: From Rothemund to Lindsey

The synthesis of TPP has evolved significantly since its inception, with primary methods aimed at improving yields, simplifying procedures, and enhancing scalability. The foundational approaches are the Rothemund, Adler-Longo, and Lindsey syntheses, each involving the acid-catalyzed condensation of pyrrole (B145914) and benzaldehyde (B42025).

The Rothemund Reaction: A Historical Perspective

First reported by Paul Rothemund in 1935, this method involves the reaction of pyrrole and benzaldehyde in a sealed tube at high temperatures (150 °C) for extended periods (24 hours).[1][2][3] While groundbreaking, the harsh conditions and low yields (around 5-10%) limit its practical application in modern synthetic chemistry.[2][4][5]

The Adler-Longo Synthesis: A Practical Modification

A significant advancement came with the Adler-Longo modification, which is often used in academic laboratory settings.[1][3] This one-step procedure involves refluxing pyrrole and benzaldehyde in propionic acid open to the air.[1][6] The reaction is considerably faster (30 minutes) and offers improved, albeit still modest, yields of 10-30%.[1][4] The use of an acidic medium facilitates the condensation, and atmospheric oxygen serves as the oxidant for the final aromatization step.[3]

The Lindsey Synthesis: The Modern Standard

The Lindsey synthesis represents the most efficient and widely adopted method for preparing meso-substituted porphyrins, including TPP.[1] This two-step, one-flask approach involves the room-temperature condensation of pyrrole and an aldehyde in a chlorinated solvent (like dichloromethane) with a Lewis acid (e.g., boron trifluoride etherate) or a strong acid (e.g., trifluoroacetic acid) catalyst under an inert atmosphere.[1][3][6] The resulting porphyrinogen (B1241876) is then oxidized in a separate step using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil to afford the final porphyrin in significantly higher yields, often ranging from 30% to 50%.[2][7]

The Underlying Mechanism: A Stepwise Pathway

The synthesis of TPP, regardless of the specific method, proceeds through a common mechanistic pathway involving electrophilic substitution and oxidative aromatization. The overall process can be broken down into two key stages: porphyrinogen formation and its subsequent oxidation to the porphyrin.

Stage 1: Porphyrinogen Formation

The reaction is initiated by the acid-catalyzed activation of benzaldehyde, making it more susceptible to nucleophilic attack by pyrrole. This leads to a series of condensation reactions, ultimately forming a linear tetrapyrrolic intermediate. Intramolecular cyclization of this intermediate yields the colorless porphyrinogen, a macrocycle in which the meso-carbons are sp3-hybridized.

Stage 2: Oxidation to Porphyrin

The porphyrinogen is a crucial but unstable intermediate. It must be oxidized to form the final, stable, and aromatic porphyrin macrocycle. In the Adler-Longo method, this oxidation is achieved by atmospheric oxygen. In the Lindsey synthesis, a dedicated oxidizing agent like DDQ or p-chloranil is added to drive the reaction to completion, resulting in higher yields. This final step involves the removal of six hydrogen atoms, leading to the formation of the conjugated π-system that gives porphyrins their characteristic intense color and photophysical properties.

Caption: Generalized mechanism for meso-tetraphenylporphyrin synthesis.

Quantitative Data Summary

The efficiency of TPP synthesis varies significantly with the chosen method and specific reaction conditions. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of TPP Synthesis Methods

| Synthesis Method | Typical Yield (%) | Reaction Time | Temperature | Key Reagents |

| Rothemund | 5 - 10 | 24 hours | 150 °C | Pyrrole, Benzaldehyde, Pyridine |

| Adler-Longo | 10 - 30 | 30 minutes | 141 °C (reflux) | Pyrrole, Benzaldehyde, Propionic Acid, Air (O₂) |

| Lindsey | 30 - 50 | 1-2 hours | Room Temp. | Pyrrole, Benzaldehyde, CH₂Cl₂, Acid Catalyst, Oxidant (DDQ) |

| Mechanochemical | ~28 | ~2 hours | Room Temp. | Pyrrole, Benzaldehyde, Acid Catalyst, Oxidant (DDQ)[4] |

| Microwave-Assisted | 1 - 10 | Minutes | High | Pyrrole, Benzaldehyde, Silica Gel Support[4] |

| Gas Phase | ~33 | - | >200 °C | Pyrrole, Benzaldehyde[4][8] |

Table 2: Spectroscopic Data for Meso-Tetraphenylporphyrin (TPP)

| Spectroscopic Technique | Characteristic Peaks | Reference |

| UV-Visible (in CHCl₃) | Soret Band: ~417-419 nm | [1][4] |

| Q-Bands: ~515, 549-550, 591-593, 645-649 nm | [1][4] | |

| ¹H NMR (in CDCl₃) | β-protons (pyrrole): δ ≈ 8.84 ppm (s, 8H) | [4] |

| o-phenyl protons: δ ≈ 8.21 ppm (m, 8H) | [4] | |

| m,p-phenyl protons: δ ≈ 7.76 ppm (m, 12H) | [4] | |

| NH protons: δ ≈ -2.79 ppm (s, 2H) | [4] | |

| Fluorescence (in Benzene) | Emission Maxima: 649 nm, 717 nm | [1] |

Detailed Experimental Protocols

The following are representative experimental protocols for the Adler-Longo and Lindsey syntheses of TPP.

Adler-Longo Synthesis Protocol

-

Reaction Setup: In a fume hood, combine 100 mL of propionic acid, 2.8 mL of freshly distilled pyrrole (40 mmol), and 4.0 mL of benzaldehyde (40 mmol) in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Reflux: Heat the reaction mixture to reflux (approximately 141 °C) and maintain for 30 minutes. The solution will turn dark purple.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Then, cool the flask in an ice bath for at least 30 minutes to promote crystallization of the TPP.

-

Isolation: Collect the purple crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with cold methanol (B129727) to remove residual propionic acid and other impurities.

-

Drying: Dry the purified TPP crystals in a vacuum oven.

Lindsey Synthesis Protocol

-

Reaction Setup: In a fume hood, add 100 mL of dichloromethane (B109758) (CH₂Cl₂) to a 250 mL three-necked round-bottom flask equipped with a nitrogen inlet, a dropping funnel, and a magnetic stirrer.

-

Reagent Addition: Add 2.8 mL of freshly distilled pyrrole (40 mmol) and 4.0 mL of benzaldehyde (40 mmol) to the flask. Purge the system with nitrogen for 15 minutes.

-

Catalyst Addition: While stirring under nitrogen, add 0.3 mL of boron trifluoride etherate (BF₃·OEt₂) dropwise from the dropping funnel. The solution will gradually darken.

-

Condensation: Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

-

Oxidation: Add a solution of 2.7 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (12 mmol) in 25 mL of CH₂Cl₂ to the reaction mixture. Stir for an additional hour at room temperature.

-

Purification:

-

Pass the reaction mixture through a short column of basic alumina (B75360) to remove the acid catalyst and polar byproducts, eluting with CH₂Cl₂.

-

Remove the solvent from the eluate using a rotary evaporator.

-

Recrystallize the crude TPP from a mixture of dichloromethane and methanol to obtain pure purple crystals.

-

-

Drying: Dry the purified TPP crystals in a vacuum oven.

Caption: Comparative workflow for Adler-Longo and Lindsey TPP syntheses.

Conclusion

The synthesis of meso-tetraphenylporphyrin has undergone significant refinement, with the Lindsey method emerging as the preferred route for its high efficiency and mild reaction conditions. Understanding the underlying mechanistic principles of porphyrinogen formation and subsequent oxidation is crucial for optimizing reaction parameters and troubleshooting synthetic challenges. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile and important class of macrocyclic compounds. The continued development of more sustainable and efficient synthetic methodologies, such as mechanochemical and solvent-free approaches, promises to further expand the accessibility and utility of TPP and its derivatives in the future.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis, Characterization and Spectral Properties of Substituted this compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. researchgate.net [researchgate.net]

The Rothemund Synthesis of Tetraphenylporphyrin: A Technical Guide for Researchers

An in-depth exploration of the foundational Rothemund reaction and its modern successors, the Adler-Longo and Lindsey methods, for the synthesis of tetraphenylporphyrin (TPP). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic protocols, comparative data, and mechanistic insights crucial for the production of this vital molecular scaffold.

The synthesis of this compound (TPP), a synthetic analogue of naturally occurring porphyrins, has been a cornerstone of chemical research since its initial discovery. The stable, symmetrically substituted, and hydrophobic nature of TPP makes it an ideal model compound for studying the fundamental properties of porphyrins and a versatile building block in materials science and medicinal chemistry. This technical guide delves into the seminal Rothemund synthesis and the subsequent, more practical modifications developed by Adler-Longo and Lindsey, providing a detailed resource for laboratory synthesis.

Overview of Synthetic Methodologies

The synthesis of TPP involves the condensation of pyrrole (B145914) with benzaldehyde (B42025) to form a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the final, stable porphyrin. While the fundamental transformation remains the same, the reaction conditions, yields, and scalability have been significantly improved since Rothemund's original report.

The Rothemund Synthesis

First reported by Paul Rothemund in 1935, the original synthesis involved heating pyrrole and benzaldehyde in a sealed bomb at 150°C for 24 hours.[1] These harsh conditions and low yields limited its widespread application. The reaction is a condensation and oxidation process that converts four molecules of pyrrole and four molecules of an aldehyde into a porphyrin.[2]

The Adler-Longo Modification

A significant advancement came with the Adler-Longo method, which allowed for the synthesis of TPP under milder conditions. This procedure involves refluxing pyrrole and benzaldehyde in propionic acid, open to the atmosphere, which acts as both the acidic catalyst and the oxidizing medium.[1][3] This modification made the synthesis of TPP more accessible and is still commonly used in teaching laboratories.[2]

The Lindsey Synthesis

The Lindsey synthesis represents a further refinement, offering higher yields and milder reaction conditions. This two-step, one-flask procedure involves the acid-catalyzed condensation of pyrrole and benzaldehyde at room temperature to form the porphyrinogen, followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[4][5] This method allows for greater control over the reaction and is suitable for a wider range of substrates.[3]

Comparative Analysis of Synthetic Methods

The choice of synthetic method for TPP production often depends on the desired scale, available resources, and the specific requirements of the final application. The following table summarizes the key quantitative data for the Rothemund, Adler-Longo, and Lindsey methods.

| Parameter | Rothemund Synthesis | Adler-Longo Synthesis | Lindsey Synthesis |

| Typical Yield | Low (<10%)[4][6] | 10-20%[4][6] | 30-40%[7] |

| Reaction Temperature | 150°C[1] | ~141°C (refluxing propionic acid)[1] | Room Temperature[5] |

| Reaction Time | 24 hours[1] | 30 minutes[1] | Condensation: 1-2 hours; Oxidation: ~1 hour[5] |

| Catalyst | None (autocatalytic) | Propionic Acid (acid catalyst and solvent) | Lewis acids (e.g., BF₃·OEt₂) or strong acids (e.g., TFA)[4][7] |

| Oxidant | Air (adventitious) | Air[4] | DDQ, p-chloranil[4] |

| Scalability | Poor | Good | Excellent |

| Substrate Scope | Limited | Moderate | Broad |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the Adler-Longo and Lindsey syntheses of this compound.

Adler-Longo Synthesis of this compound

This protocol is adapted from the procedure described by Adler and Longo.[2]

Materials:

-

Propionic acid

-

Benzaldehyde

-

Pyrrole (freshly distilled)

-

Chloroform or Dichloromethane for purification

Procedure:

-

In a fume hood, add 500 mL of propionic acid to a 1 L two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the propionic acid to reflux (~141°C) using a heating mantle.

-

While stirring, add 8 mL of benzaldehyde to the refluxing acid.

-

Slowly add 5 mL of freshly distilled pyrrole dropwise to the reaction mixture over a period of 5 minutes. A significant color change should be observed.

-

Cover the reaction flask with aluminum foil to maintain heat and protect it from light.

-

Continue refluxing for 30 minutes.

-

After 30 minutes, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Collect the resulting purple crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals thoroughly with methanol until the filtrate is colorless.

-

Dry the purified this compound product.

Lindsey Synthesis of this compound

This protocol is a representative procedure based on the Lindsey method.[5]

Materials:

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Benzaldehyde

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Triethylamine

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Dichloromethane for elution

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1 L of anhydrous dichloromethane.

-

Add benzaldehyde (0.1 M) and freshly distilled pyrrole (0.1 M) to the solvent.

-

Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

-

Under a nitrogen atmosphere, add the acid catalyst (e.g., TFA, 5-10 mM).

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the porphyrinogen intermediate can be monitored by the disappearance of the reactants (TLC or GC).

-

After the condensation is complete, add a solution of DDQ (0.1 M in CH₂Cl₂) to the reaction mixture.

-

Stir the solution at room temperature for an additional 1 hour to allow for the oxidation of the porphyrinogen to this compound.

-

Neutralize the reaction mixture by adding a small amount of triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and dichloromethane.

-

Collect the purple fraction containing the this compound and remove the solvent to obtain the purified product.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key aspects of the this compound synthesis.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. Adler Et Al 2002 A Simplified Synthesis For Meso Tetraphenylporphine | PDF [scribd.com]

- 3. chemijournal.com [chemijournal.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rothemund reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Adler-Longo Synthesis of meso-Tetraphenylporphyrin (H2TPP)

For Researchers, Scientists, and Drug Development Professionals

The synthesis of meso-tetraphenylporphyrin (H2TPP) is a cornerstone of porphyrin chemistry, providing a foundational molecule for a wide array of applications, from therapeutic agents in photodynamic therapy to catalysts and molecular sensors. The Adler-Longo method, first reported in the 1960s, remains a widely utilized approach for the preparation of H2TPP and its derivatives due to its operational simplicity.[1][2][3] This technical guide provides a comprehensive overview of the Adler-Longo method, including detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and reaction mechanism.

Core Principles of the Adler-Longo Method

The Adler-Longo synthesis is a one-pot condensation reaction between pyrrole (B145914) and an aldehyde, typically benzaldehyde (B42025) for the synthesis of H2TPP.[4][5] The reaction is typically carried out in a high-boiling carboxylic acid, such as propionic or acetic acid, which acts as both the solvent and the acid catalyst.[4][5] The mixture is heated to reflux in the presence of atmospheric oxygen, which serves as the oxidant.[2][6]

The primary advantages of the Adler-Longo method are its simplicity and amenability to large-scale synthesis.[1][6] However, it is often associated with modest yields, typically in the range of 10-30%, and the formation of tar-like byproducts, which can complicate the purification process.[4][5] The harsh, high-temperature acidic conditions can also be incompatible with sensitive functional groups on the aldehyde.[1][4]

Quantitative Data Summary

The yield and purity of H2TPP synthesized via the Adler-Longo method are influenced by several factors, including the choice of solvent, reaction temperature, reaction time, and reactant concentrations. The following table summarizes quantitative data from various literature sources.

| Reactants (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time (min) | Reported Yield (%) | Reference |

| Benzaldehyde:Pyrrole (1:1) | Propionic Acid | ~141 (Reflux) | 30 | 20 | [1][2] |

| Benzaldehyde:Pyrrole (1:1) | Acetic Acid | Reflux | Not Specified | Lower than Propionic Acid | [4] |

| Benzaldehyde:Pyrrole (1:1) | Propionic Acid/Valeric Acid/m-Nitrotoluene (47:47:6 v/v) | Reflux | 120 | 45.1 | [7] |

| Benzaldehyde:Pyrrole (1:1) | Propionic Acid | Reflux | 30-60 | 10-30 | |

| p-Chlorobenzaldehyde:Pyrrole (1:1) | Propionic Acid | Reflux | Not Specified | 20 | |

| 3-Pyridylcarboxaldehyde:Pyrrole (1:1) | Propionic Acid | Reflux | Not Specified | Not Specified | [8] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis and purification of H2TPP using the Adler-Longo method.

Synthesis of meso-Tetraphenylporphyrin (H2TPP)

Materials:

-

Freshly distilled pyrrole

-

Reagent-grade benzaldehyde

-

Reagent-grade propionic acid

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add propionic acid.

-

While stirring, add freshly distilled pyrrole and reagent-grade benzaldehyde in a 1:1 molar ratio. For a typical laboratory-scale synthesis, equimolar amounts of pyrrole and benzaldehyde are used.[9]

-

Heat the reaction mixture to a gentle reflux (approximately 141 °C for propionic acid) using a heating mantle.[2][5] The reaction is carried out open to the atmosphere to allow for oxidation by air.[1][2]

-

Continue refluxing for 30-60 minutes. The color of the solution will darken significantly, often appearing black.[10]

-

After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Further cool the mixture in an ice bath to facilitate the precipitation of the crude H2TPP.

-

Collect the purple crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold methanol to remove residual propionic acid and some of the tarry byproducts.

-

Follow with a wash of hot deionized water.

-

Dry the purified H2TPP in a vacuum oven. A typical yield for this procedure is around 20%.[1]

Purification by Column Chromatography

For higher purity, especially for applications in drug development and materials science, column chromatography is often necessary to remove residual byproducts, including chlorins (reduced porphyrins).[1]

Materials:

-

Crude H2TPP

-

Silica (B1680970) gel or alumina (B75360) for column chromatography

-

Dichloromethane (DCM) or chloroform (B151607) as the eluent

Procedure:

-

Prepare a chromatography column with silica gel or alumina, slurry-packed in the chosen eluent.

-

Dissolve the crude H2TPP in a minimal amount of the eluent.

-

Carefully load the dissolved sample onto the top of the column.

-

Elute the column with the chosen solvent. The main purple band corresponding to H2TPP should be collected. Byproducts often have different polarities and will elute at different rates.

-

Collect the fractions containing the pure H2TPP. The purity of the fractions can be monitored by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified H2TPP as a crystalline solid.

Visualizations

Logical Workflow of H2TPP Synthesis

The following diagram illustrates the overall workflow for the synthesis and purification of H2TPP using the Adler-Longo method.

Caption: Workflow for the Adler-Longo synthesis of H2TPP.

Reaction Mechanism of H2TPP Formation

The formation of H2TPP proceeds through an acid-catalyzed electrophilic substitution of pyrrole with benzaldehyde, leading to the formation of a porphyrinogen (B1241876) intermediate. This intermediate is subsequently oxidized by atmospheric oxygen to yield the final, stable porphyrin.

Caption: Reaction pathway for the Adler-Longo synthesis of H2TPP.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

The Lindsey Synthesis of Meso-Substituted Porphyrins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of meso-substituted porphyrins is a cornerstone of tetrapyrrole chemistry, enabling access to a vast array of compounds with applications in drug development, catalysis, and materials science. Among the various synthetic routes, the Lindsey synthesis, developed by Jonathan S. Lindsey and coworkers, stands out for its mild reaction conditions and broad substrate scope. This two-step, one-flask procedure offers significant advantages over the harsher, higher-temperature Rothemund and Adler-Longo methods, particularly for the synthesis of porphyrins bearing sensitive functional groups. This guide provides an in-depth overview of the Lindsey synthesis, including its mechanism, experimental protocols, and key quantitative data.

Core Principles of the Lindsey Synthesis

The Lindsey synthesis is characterized by a two-step process:

-

Condensation: The acid-catalyzed condensation of a pyrrole (B145914) and an aldehyde at room temperature under an inert atmosphere. This reaction is performed at high dilution in a chlorinated solvent to favor the formation of the cyclic porphyrinogen (B1241876) intermediate over linear oligomers.[1][2]

-

Oxidation: The subsequent in-situ oxidation of the porphyrinogen to the corresponding aromatic porphyrin using a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.[1][2]

The key to the success of the Lindsey synthesis lies in establishing a thermodynamic equilibrium during the condensation step that favors the formation of the porphyrinogen macrocycle. The subsequent irreversible oxidation traps this desired product.

Comparative Data of Porphyrin Synthesis Methods

The Lindsey synthesis offers notable improvements in yield and purity compared to earlier methods. The following table summarizes the key parameters of the most common methods for the synthesis of meso-substituted porphyrins.

| Feature | Rothemund Method | Adler-Longo Method | Lindsey Method |

| Reaction Temperature | High (e.g., 220°C in a sealed tube)[3] | High (Refluxing propionic acid, ~141°C)[1][4] | Room Temperature[1] |

| Reaction Time | Long (e.g., 48 hours)[3] | Short (e.g., 30-60 minutes)[1] | Variable (typically hours for condensation)[1] |

| Typical Yield | Low (e.g., ~9% for TPP)[3] | Moderate (10-30%)[2] | Good to High (10-60%)[2] |

| Key Advantage | Historical significance | Simple, one-pot procedure suitable for scale-up | Mild conditions, high yields, suitable for sensitive aldehydes[1] |

| Key Disadvantage | Harsh conditions, very limited scope | Tar formation, difficult purification[1] | Requires high dilution, use of chlorinated solvents[2] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of a common meso-substituted porphyrin, 5,10,15,20-tetraphenylporphyrin (TPP), via the Lindsey method.

Synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP)

This protocol is adapted from established Lindsey synthesis procedures.

Materials:

-

Pyrrole, freshly distilled

-

Benzaldehyde (B42025), freshly distilled

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil

-

Triethylamine

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Condensation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂). The volume should be sufficient to achieve a final reactant concentration of 10 mM.

-

Purge the flask with a slow stream of nitrogen for 15-20 minutes.

-

Add freshly distilled benzaldehyde (1 equivalent) to the dichloromethane.

-

Add freshly distilled pyrrole (1 equivalent) to the reaction mixture.

-

With vigorous stirring, add the acid catalyst (TFA or BF₃·OEt₂) dropwise. The amount of catalyst may need to be optimized, but a typical starting point is a catalytic amount (e.g., 0.1-1 equivalents relative to pyrrole).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for the desired condensation time (this can range from 1 to several hours and can be monitored by UV-vis spectroscopy for the appearance of the porphyrinogen).

-

-

Oxidation:

-

After the condensation period, add the oxidizing agent (DDQ or p-chloranil, approximately 3 equivalents relative to the theoretical porphyrinogen) to the reaction mixture.

-

Continue stirring at room temperature for an additional 1-3 hours. The color of the solution should change to the characteristic deep purple of the porphyrin.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by adding a small amount of triethylamine.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude porphyrin is then purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and toluene or dichloromethane.

-

Collect the main purple fraction, and remove the solvent to yield the purified 5,10,15,20-tetraphenylporphyrin.

-

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the key aspects of the Lindsey synthesis.

Reaction Mechanism

Caption: The two-step mechanism of the Lindsey synthesis.

Experimental Workflow

Caption: A typical experimental workflow for the Lindsey synthesis.

Logical Relationship of Porphyrin Syntheses

Caption: The evolution of meso-substituted porphyrin synthesis methods.

References

Unveiling the Optical Landscape of Tetraphenylporphyrin: A Technical Guide

An in-depth exploration of the synthesis, photophysical properties, and experimental characterization of meso-tetraphenylporphyrin (TPP), a cornerstone of photosensitizer research and development.

Meso-tetraphenylporphyrin (H₂TPP), a synthetic analogue of naturally occurring porphyrins, stands as a critical molecule in a vast array of scientific disciplines, including photodynamic therapy, catalysis, and materials science.[1] Its symmetric structure and robust photophysical properties make it an ideal model compound for fundamental research and a versatile platform for the design of novel photosensitizers. This technical guide provides a comprehensive overview of the optical properties of TPP, detailed experimental protocols for its characterization, and a visual representation of its electronic transitions.

Core Optical Characteristics

Tetraphenylporphyrin exhibits a characteristic electronic absorption spectrum dominated by an intense Soret band in the near-UV region and several weaker Q-bands in the visible range.[1][2][3] The Soret band arises from the strongly allowed second excited singlet state (S₀ → S₂) transition, while the Q-bands are attributed to the quasi-forbidden first excited singlet state (S₀ → S₁) transition.[3] Upon excitation, TPP relaxes to the first excited singlet state (S₁) and subsequently de-excites to the ground state (S₀) via fluorescence, emitting characteristic red light.

Quantitative Spectroscopic Data

The precise wavelengths of absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields of TPP are sensitive to the solvent environment.[4][5][6] A summary of these key optical parameters in various solvents is presented below.

| Solvent | Soret Band (λ_max, nm) | Molar Extinction Coefficient at Soret Band (ε, M⁻¹cm⁻¹) | Q-Bands (λ_max, nm) | Fluorescence Emission (λ_max, nm) | Fluorescence Quantum Yield (Φ_f) |

| Toluene (B28343) | 419 | 443,000[7] | 515, 550, 593, 649[1] | 649, 717[1] | 0.11[1][8] |

| Chloroform | 419 | 470,000[8] | 515, 549, 592, 648 | 651, 716 | 0.11 |

| Benzene | 419 | 370,000[8] | 514, 548, 591, 647 | 650, 715 | 0.11 |

| Dichloromethane (B109758) | 418 | - | 513, 548, 590, 646[3] | 652, 718 | - |

| Cyclohexane | 416.2 (for ZnTPP) | - | - | - | - |

Note: Data for chloroform, benzene, and dichloromethane are compiled from typical values found in the literature. The molar extinction coefficient can vary between reports.[8][9]

Experimental Protocols

Reproducible and accurate characterization of the optical properties of TPP relies on standardized experimental procedures. The following sections detail the methodologies for the synthesis of TPP and its spectroscopic analysis.

Synthesis of meso-Tetraphenylporphyrin (Lindsey Synthesis)

The Lindsey synthesis is a widely adopted method for the preparation of meso-substituted porphyrins due to its relatively high yields and mild reaction conditions.[1]

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Alumina for column chromatography

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve freshly distilled pyrrole and benzaldehyde in dichloromethane.

-

Add the acid catalyst (TFA or BF₃·OEt₂) to the solution and stir at room temperature. The reaction mixture will gradually darken.

-

After the condensation reaction is complete (typically monitored by TLC), add the oxidant (DDQ or p-chloranil) and continue stirring.

-

Neutralize the reaction mixture with a base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on alumina, eluting with a hexane/dichloromethane gradient to isolate the purple TPP fraction.

-

Recrystallize the purified TPP from a suitable solvent system (e.g., chloroform/methanol) to obtain dark purple crystals.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of TPP of known concentration in the desired solvent (e.g., toluene).

-

From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance of approximately 1 at the Soret band maximum.

-

Use a 1 cm pathlength quartz cuvette for all measurements.

-

Record the absorption spectrum over the desired wavelength range (e.g., 350-750 nm).

-

Use the pure solvent as a blank for baseline correction.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the pathlength in cm.

Fluorescence Spectroscopy

Instrumentation:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

Procedure:

-

Prepare a dilute solution of TPP in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[8][10]

-

Use a 1 cm pathlength quartz cuvette.

-

Set the excitation wavelength to a value within one of the Q-bands (e.g., 514 nm) to minimize scattering.[8]

-

Scan the emission spectrum over the appropriate range (e.g., 600-800 nm).

-

Record the fluorescence spectrum and correct for instrument response if necessary.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is typically determined using a relative method, comparing the fluorescence of the sample to that of a well-characterized standard.

Procedure:

-

Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as TPP. For TPP, a common standard is TPP itself in a well-characterized solvent like toluene (Φ_f = 0.11).[9]

-

Prepare solutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength.

-

Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

-

Record the corrected fluorescence emission spectra of both the sample and the standard.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:

Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_f,std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Photophysical Pathways and Energy Transitions

The photophysical processes of TPP can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Caption: Jablonski diagram of TPP.

This diagram illustrates the primary photophysical pathways for this compound. Following absorption of light to either the S₁ or S₂ state, the molecule rapidly undergoes internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via fluorescence or undergo intersystem crossing to the triplet state (T₁). De-excitation from the triplet state can occur through phosphorescence, although this is often a minor pathway at room temperature in solution.

Conclusion

The well-defined and robust optical properties of this compound, coupled with its synthetic accessibility, solidify its importance in the development of photosensitizers and other photoactive materials. A thorough understanding of its absorption, emission, and the influence of the local environment is paramount for researchers and drug development professionals aiming to harness its potential. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for the accurate and reproducible characterization of TPP and its derivatives, paving the way for future innovations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Optical absorption of this compound thin films in UV-vis-NIR region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. mdpi.com [mdpi.com]

- 7. PhotochemCAD | H2TPP [photochemcad.com]

- 8. This compound, [TPP] [omlc.org]

- 9. researchgate.net [researchgate.net]

- 10. Zinc this compound, [ZnTPP] [omlc.org]

An In-Depth Technical Guide to the Soret and Q-bands in the UV-Vis Spectrum of Tetraphenylporphyrin (TPP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the characteristic Soret and Q-band absorptions in the UV-Vis spectrum of meso-tetraphenylporphyrin (TPP), a foundational structure in photosensitizer and catalysis research. Understanding the origin and behavior of these electronic transitions is critical for the rational design and application of porphyrin-based compounds in medicine and materials science.

Theoretical Foundation: Gouterman's Four-Orbital Model

The distinct absorption spectrum of TPP is elegantly explained by Gouterman's four-orbital model.[1][2] This model focuses on the electronic transitions between the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs) of the porphyrin's π-conjugated macrocycle.[3][4]

-

HOMOs: Designated as a₁ᵤ and a₂ᵤ, these orbitals are nearly degenerate.[1]

-

LUMOs: Designated as e₉(x) and e₉(y), these orbitals are degenerate in metalloporphyrins (D₄ₕ symmetry) but split slightly in free-base porphyrins like TPP (D₂ₕ symmetry).[1][5]

Electronic transitions from these HOMOs to the LUMOs (π→π*) give rise to two primary excited states.[6] Configuration interaction between these excited states splits them, resulting in a low-energy S₁ state and a high-energy S₂ state.[3]

-

S₀ → S₂ Transition: This transition is strongly allowed, resulting in a very intense absorption known as the Soret band .[6]

-

S₀ → S₁ Transition: This transition is quasi-forbidden, leading to a series of much weaker absorptions known as the Q-bands .[4][6]

In free-base TPP, the reduced symmetry (D₂ₕ) lifts the degeneracy of the LUMOs, resulting in four distinct Q-bands, often labeled Qᵧ(1,0), Qᵧ(0,0), Qₓ(1,0), and Qₓ(0,0), corresponding to different electronic and vibrational transitions.[6]

Visualization of Electronic Transitions

The following diagram illustrates the Gouterman model, showing the orbital transitions that produce the Soret and Q-bands.

Caption: Electronic transitions from HOMO to LUMO levels leading to the S₁ (Q-band) and S₂ (Soret band) excited states.

Quantitative Spectral Data

The absorption maxima (λₘₐₓ) and molar extinction coefficients (ε) are defining characteristics of TPP. The Soret band is exceptionally intense (ε > 200,000 M⁻¹cm⁻¹), while the Q-bands are significantly weaker.[7] These values can exhibit slight shifts depending on the solvent.

Table 1: UV-Vis Absorption Data for Tetraphenylporphyrin (TPP)

| Band | Transition | Wavelength (λₘₐₓ) in Chloroform (B151607) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Soret | S₀ → S₂ | ~418-420 nm[6][8] | ~450,000 - 480,000 |

| Q-Band I | S₀ → S₁ | ~515 nm[6] | ~18,000 - 19,000[9] |

| Q-Band II | S₀ → S₁ | ~548 nm[6] | ~8,000 - 10,000 |

| Q-Band III | S₀ → S₁ | ~590 nm[6] | ~5,000 - 6,000 |

| Q-Band IV | S₀ → S₁ | ~646 nm[6] | ~3,000 - 5,000 |

Note: Values are approximate and can vary slightly based on solvent, concentration, and purity.

Standard Experimental Protocol for UV-Vis Spectroscopy of TPP

This section outlines a typical procedure for obtaining a high-quality UV-Vis absorption spectrum of TPP.

4.1. Materials and Reagents

-

Analyte: 5,10,15,20-Tetraphenylporphyrin (TPP), high purity (>98%)

-

Solvent: Spectroscopic grade chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). Ensure the solvent is transparent in the desired wavelength range (350-750 nm).

-

Equipment: Calibrated dual-beam UV-Vis spectrophotometer, 1 cm path length quartz cuvettes, volumetric flasks, and micropipettes.

4.2. Sample Preparation

-

Stock Solution: Prepare a stock solution of TPP in the chosen solvent. A typical concentration is 1 x 10⁻⁴ M. For example, dissolve 0.615 mg of TPP (M.W. = 614.74 g/mol ) in 10 mL of chloroform.

-

Working Solution: Dilute the stock solution to a concentration that provides a Soret band absorbance maximum between 1.0 and 1.5 AU. A concentration in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M is generally appropriate. This prevents detector saturation and ensures data falls within the linear range of the Beer-Lambert law.

4.3. Workflow Diagram

Caption: Step-by-step workflow for acquiring the UV-Vis spectrum of TPP.

4.4. Data Acquisition

-

Instrument Warm-up: Allow the spectrophotometer's deuterium (B1214612) and tungsten lamps to warm up for at least 30 minutes to ensure stable output.

-

Parameter Setup: Set the instrument to scan from 750 nm to 350 nm. Use a scan speed of ~120 nm/min and a data interval of 1 nm.[9]

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (e.g., chloroform). Place them in the spectrophotometer and run a baseline scan to zero the instrument and subtract any absorbance from the solvent or cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it twice with small aliquots of the TPP working solution, and then fill it with the solution. Place it back in the sample holder and acquire the absorption spectrum.

4.5. Data Analysis

-

The resulting spectrum should show a highly intense Soret band near 418 nm and four weaker Q-bands between 500 and 700 nm.[6]

-

Use the instrument's software to identify the exact wavelength (λₘₐₓ) of each peak maximum.

-

If the exact concentration and path length (1 cm) are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is path length (cm).

References

- 1. The Hyperporphyrin Concept: A Contemporary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Electronic Structures and Absorption Spectra Gouterman Four-orbital Model Corrole Four-orbital Model | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. researchgate.net [researchgate.net]

- 9. This compound, [TPP] [omlc.org]

Tetraphenylporphyrin Fluorescence Quantum Yield: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of tetraphenylporphyrin (TPP), a crucial parameter for numerous applications in research and drug development. This document details the quantitative data, experimental protocols for its determination, and the fundamental photophysical processes involved.

Introduction to this compound and its Fluorescence

This compound (TPP), a synthetic heterocyclic compound, serves as a foundational structure in the study of porphyrins due to its structural simplicity and stability.[1] Its distinct photophysical properties, particularly its fluorescence, make it a valuable tool in areas such as photosensitizers for photodynamic therapy, fluorescent probes, and in the development of new materials. The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the fluorescence process.[2] A thorough understanding of the TPP's fluorescence quantum yield and the factors that influence it is paramount for its effective application.

Quantitative Fluorescence Quantum Yield Data

The fluorescence quantum yield of TPP and its common metallated derivative, Zinc this compound (ZnTPP), has been reported in various solvents. The data consistently shows that the free-base TPP exhibits a significantly higher fluorescence quantum yield compared to its zinc counterpart. This quenching effect upon metallation is a key characteristic of many porphyrins.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference(s) |

| This compound (TPP) | Toluene | 0.11 | [3][4] |

| This compound (TPP) | Toluene (Ar-purged) | 0.090 | [5] |

| This compound (TPP) | Toluene (in air) | 0.070 | [5] |

| This compound (TPP) | Dichloromethane | 0.11 | [6] |

| This compound (TPP) | DMF | 0.11 | [7][8] |

| Zinc this compound (ZnTPP) | Toluene | 0.033 | [9][10] |

| Zinc this compound (ZnTPP) | Toluene | 0.030 | [5] |

| Zinc this compound (ZnTPP) | Toluene | 0.04 | [9] |

| Zinc this compound (ZnTPP) | Methylcyclohexane | 0.04 | [9] |

Factors Influencing Fluorescence Quantum Yield

Several factors can significantly impact the fluorescence quantum yield of TPP and its derivatives:

-

Solvent: The polarity and viscosity of the solvent can influence the excited state lifetime and non-radiative decay pathways, thereby affecting the fluorescence quantum yield.[11]

-

Metalation: The introduction of a metal ion, such as zinc, into the porphyrin core drastically reduces the fluorescence quantum yield.[6][10] This is often due to the promotion of intersystem crossing to the triplet state.

-

Peripheral Substituents: Modifications to the phenyl groups at the meso positions can alter the electronic properties of the porphyrin ring, leading to changes in the fluorescence quantum yield.

-

Oxygen: The presence of dissolved oxygen can quench the excited singlet state of TPP, leading to a lower fluorescence quantum yield.[5] This is a critical consideration for accurate measurements.

Experimental Protocols for Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yield is a critical experimental procedure. The most common approach is the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[2][12]

Comparative (Relative) Method

This method relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons.[2]

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents

-

Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546; or TPP in toluene, Φf = 0.11)

-

This compound (TPP) sample

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the TPP sample and the fluorescence standard in the same spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[3]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.

-

Determine the absorbance value at the excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept identical for all measurements.[12]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the TPP sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Calculation of Quantum Yield:

-

The fluorescence quantum yield of the TPP sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf,std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

-

Absolute Method

The absolute method for measuring fluorescence quantum yield involves the use of an integrating sphere to collect all the emitted photons from the sample.[13] This technique is more complex but does not rely on a reference standard. The quantum yield is determined by directly comparing the number of absorbed photons to the number of emitted photons.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield of this compound.

Caption: Workflow for Comparative Fluorescence Quantum Yield Measurement.

Jablonski Diagram for TPP Photophysics

The photophysical processes of absorption, fluorescence, and other decay pathways in TPP can be visualized using a Jablonski diagram.

Caption: Jablonski Diagram for this compound.

Conclusion

The fluorescence quantum yield of this compound is a fundamental property with significant implications for its diverse applications. This guide has provided a consolidated resource on the quantitative aspects of TPP fluorescence, detailed experimental protocols for its accurate determination, and a visualization of the underlying photophysical processes. For researchers and professionals in drug development and materials science, a precise understanding and measurement of the fluorescence quantum yield are essential for harnessing the full potential of TPP and its derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. This compound, [TPP] [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. New fluorescent this compound-based dendrimers with alkene-linked fluorenyl antennae designed for oxygen sensitization [comptes-rendus.academie-sciences.fr]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Zinc this compound, [ZnTPP] [omlc.org]

- 10. repository.ias.ac.in [repository.ias.ac.in]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

- 12. iss.com [iss.com]

- 13. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of Tetraphenylporphyrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of meso-tetraphenylporphyrin (TPP), a synthetic heterocyclic compound that serves as a foundational model for naturally occurring porphyrins. Due to its structural similarity to vital biological cofactors like heme and chlorophyll, TPP is a cornerstone in a wide array of research fields, from fundamental chemical synthesis to the development of novel therapeutics. Its hydrophobic nature, high symmetry, and relative ease of synthesis make it an ideal candidate for crystallographic studies, providing invaluable insights into the subtle structural nuances that govern the function of more complex biological porphyrins.

This document details the known polymorphs of TPP, presenting their crystallographic data in a structured format for comparative analysis. Furthermore, it outlines detailed experimental protocols for the synthesis, crystallization, and structural determination of TPP, offering a practical resource for researchers in the field.

Polymorphism of Tetraphenylporphyrin

This compound is known to crystallize in several polymorphic forms, with the most commonly cited being triclinic, tetragonal, and monoclinic structures. The specific polymorph obtained is highly dependent on the crystallization conditions, such as the solvent system and temperature.

Crystallographic Data of TPP Polymorphs

The unit cell parameters for the principal polymorphs of unsubstituted this compound are summarized in the table below. This data is essential for the identification and characterization of TPP crystals.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| Triclinic | P-1 | 6.438 | 10.481 | 12.42 | 95.9 | 99.3 | 101.2 | 1 | [1] |

| Tetragonal | I-42d | 19.19 | 19.19 | 7.84 | 90 | 90 | 90 | 8 | |

| Monoclinic* | P2₁/n | 13.5507 | 6.7094 | 19.4638 | 90 | 102.463 | 90 | 2 | [2] |

*Note: The monoclinic data presented is for 2,3,12,13-Tetramethyl-5,10,15,20-tetraphenylporphyrin, a derivative of TPP. The unit cell parameters of unsubstituted monoclinic TPP may vary.

Experimental Protocols

Synthesis of this compound

Two primary methods are widely employed for the synthesis of TPP: the Adler-Longo method and the Lindsey synthesis. While the Adler-Longo method is simpler and often used in academic settings, the Lindsey synthesis typically offers higher yields.

This one-pot synthesis involves the condensation of benzaldehyde (B42025) and pyrrole (B145914) in a high-boiling carboxylic acid, typically propionic acid, open to the air.[3]

Protocol:

-

Reaction Setup: In a fume hood, add freshly distilled pyrrole and benzaldehyde (in equimolar amounts) to refluxing propionic acid in a round-bottom flask equipped with a reflux condenser.

-

Reflux: Maintain the reaction mixture at reflux for approximately 30-60 minutes. The solution will darken significantly.

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. The TPP product will precipitate as a dark purple solid.

-

Washing: Collect the crude product by vacuum filtration and wash thoroughly with methanol, followed by hot distilled water to remove residual propionic acid.

-

Drying: Dry the purple crystalline product in a vacuum oven.

This two-step method involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature under an inert atmosphere, followed by oxidation of the resulting porphyrinogen.[3]

Protocol:

-

Condensation: In a fume hood, dissolve the aldehyde and pyrrole in a chlorinated solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Add an acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), and stir the mixture at room temperature.

-

Oxidation: After the condensation is complete, add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, and continue stirring.

-

Purification: Neutralize the reaction mixture and purify the crude TPP using column chromatography on silica (B1680970) gel or alumina.

Crystallization of this compound

High-quality single crystals of TPP suitable for X-ray diffraction can be grown using various techniques, with vapor diffusion being a common and effective method.

Protocol (Vapor Diffusion):

-

Solution Preparation: Dissolve the purified TPP in a suitable solvent in which it is readily soluble (e.g., chloroform (B151607) or dichloromethane) in a small vial.

-

Vapor Diffusion Setup: Place the vial containing the TPP solution inside a larger, sealed chamber that contains a solvent in which TPP is poorly soluble (the "anti-solvent"), such as hexane (B92381) or methanol.

-

Crystal Growth: Over time, the anti-solvent vapor will slowly diffuse into the TPP solution, gradually reducing the solubility of the TPP and promoting the slow growth of single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of TPP is achieved through single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A suitable single crystal of TPP is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[4]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[5]

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Spectral Properties of Substituted this compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Teaching Undergraduates X‑ray Crystallography with Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sccur2023.sched.com [sccur2023.sched.com]

An In-depth Technical Guide to the Symmetry Group of Metal-Free Tetraphenylporphyrin (H₂TPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the symmetry properties of metal-free 5,10,15,20-tetraphenylporphyrin (H₂TPP), a foundational molecule in porphyrin chemistry and a crucial component in various scientific and medicinal applications. Understanding the molecular symmetry of H₂TPP is paramount for interpreting its spectroscopic data, predicting its reactivity, and designing novel porphyrin-based therapeutics and materials.

Introduction to the Molecular Symmetry of H₂TPP

Metal-free tetraphenylporphyrin (H₂TPP) is a synthetic heterocyclic compound that serves as a fundamental building block in the development of photosensitizers for photodynamic therapy, catalysts, and molecular sensors.[1] The arrangement of its constituent atoms gives rise to a specific set of symmetry elements, which collectively define its point group. The point group of H₂TPP is D₂h, a designation that encapsulates the presence of a principal C₂ rotation axis, two perpendicular C₂ axes, a horizontal mirror plane, and a center of inversion.[2] This high degree of symmetry is a direct consequence of the planar porphyrin core and the four phenyl groups situated at the meso positions. The presence of the two inner hydrogen atoms on opposing pyrrole (B145914) nitrogen atoms reduces the symmetry from the D₄h point group of its metallated counterparts.[1]

The D₂h Point Group and Its Character Table

The D₂h point group is characterized by eight symmetry operations: the identity element (E), three twofold rotation axes (C₂(z), C₂(y), C₂(x)), a center of inversion (i), and three mirror planes (σ(xy), σ(xz), σ(yz)). The character table for the D₂h point group, which summarizes how the irreducible representations of the group behave under each symmetry operation, is presented below.

| D₂h | E | C₂(z) | C₂(y) | C₂(x) | i | σ(xy) | σ(xz) | σ(yz) | Linear, Rotations | Quadratic |

|---|---|---|---|---|---|---|---|---|---|---|

| Ag | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | x², y², z² | |

| B1g | 1 | 1 | -1 | -1 | 1 | 1 | -1 | -1 | Rz | xy |

| B2g | 1 | -1 | 1 | -1 | 1 | -1 | 1 | -1 | Ry | xz |

| B3g | 1 | -1 | -1 | 1 | 1 | -1 | -1 | 1 | Rx | yz |

| Au | 1 | 1 | 1 | 1 | -1 | -1 | -1 | -1 | ||

| B1u | 1 | 1 | -1 | -1 | -1 | -1 | 1 | 1 | z | |

| B2u | 1 | -1 | 1 | -1 | -1 | 1 | -1 | 1 | y | |

| B3u | 1 | -1 | -1 | 1 | -1 | 1 | 1 | -1 | x |

Visualizing the Symmetry of H₂TPP

The symmetry elements of a molecule with D₂h symmetry can be visualized as follows:

Logical Workflow for Point Group Determination

The determination of a molecule's point group follows a systematic workflow. The diagram below illustrates the decision-making process that leads to the assignment of the D₂h point group to H₂TPP.

Quantitative Data: Vibrational Frequencies of H₂TPP

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and symmetry of H₂TPP. The number and activity of vibrational modes are dictated by the D₂h point group. Below is a summary of experimentally observed and theoretically calculated vibrational frequencies for H₂TPP.

Table 1: Experimental and Calculated Raman Vibrational Frequencies for H₂TPP

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Symmetry Assignment |

| ν₂ | 1599 | 1603 | Ag |

| ν₁₂ | 1482 | 1485 | B1g |

| ν₁₅ | 1383 | 1386 | B1g |

| φ₄ | 1235 | 1238 | Ag |

| ν₁ | 999 | 1002 | Ag |

| ν₄ | 331 | 332 | Ag |

| ν₆ | 229 | 230 | Ag |

Data sourced from DFT calculations at the B3LYP/6-31G(d) level.[3]

Table 2: Experimental Infrared Vibrational Frequencies for H₂TPP

| Experimental Frequency (cm⁻¹) | Vibrational Assignment |

| 3370 | ν(N-H) stretching |

| ~2925 | ν(C-H) stretching of phenyl groups |

| 883 | Combination of r(Cₐ₁-Cₑ₁) and r(Cₐ₂-Cₑ₂) |

Data sourced from FTIR spectroscopy of H₂TPP in KBr tablets.[4]

Experimental Protocols

The determination of the D₂h symmetry of H₂TPP is accomplished through a combination of experimental techniques, primarily single-crystal X-ray diffraction, FTIR spectroscopy, and Raman spectroscopy.

This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, from which bond lengths, bond angles, and overall molecular symmetry can be determined.

1. Crystal Growth:

-

Dissolve purified H₂TPP in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol.

-

Employ a slow evaporation or solvent diffusion method to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

2. Data Collection:

-

Mount a selected single crystal on a goniometer head.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5]

-

Collect diffraction data at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit.

-

The final refined structure will reveal the D₂h symmetry of the H₂TPP molecule in the crystal lattice.

FTIR spectroscopy probes the vibrational modes of a molecule that are accompanied by a change in dipole moment.

1. Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of finely ground H₂TPP powder (typically 1-2 mg) with anhydrous KBr powder (approximately 200 mg).

-

Press the mixture under high pressure to form a transparent or translucent pellet.

2. Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.

-

Place the H₂TPP KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

3. Data Analysis:

-

The resulting spectrum will show absorption bands corresponding to the IR-active vibrational modes of H₂TPP.

-

The number and positions of these bands can be compared with the predictions from group theory for a D₂h molecule to confirm the symmetry. For instance, the characteristic N-H stretching vibration is observed around 3370 cm⁻¹.[4]

Raman spectroscopy is complementary to FTIR and detects vibrational modes that involve a change in the polarizability of the molecule.

1. Sample Preparation:

-

Place a small amount of crystalline H₂TPP powder in a sample holder, such as a capillary tube or a well on a microscope slide.

2. Data Acquisition:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser beam onto the sample.

-

Collect the scattered light and analyze it with a spectrometer to obtain the Raman spectrum.

3. Data Analysis:

-

The spectrum will display peaks corresponding to the Raman-active vibrational modes.

-

By analyzing the number, positions, and polarization of the Raman bands, the D₂h symmetry of H₂TPP can be confirmed. For example, totally symmetric vibrations (Ag modes) will give rise to polarized Raman bands.

Conclusion

The D₂h symmetry of metal-free this compound is a defining characteristic that governs its spectroscopic properties and chemical behavior. A thorough understanding of this symmetry, achieved through the experimental and theoretical approaches outlined in this guide, is essential for the continued development of H₂TPP-based technologies in medicine and materials science. The provided data and protocols offer a robust framework for researchers and professionals working with this versatile and important molecule.

References

Electronic structure of metallotetraphenylporphyrins

An In-depth Technical Guide on the Electronic Structure of Metallotetraphenylporphyrins

Introduction

Metallotetraphenylporphyrins (M-TPPs) are a class of synthetic aromatic macrocycles that have garnered significant attention from researchers in chemistry, physics, and materials science. Their unique electronic properties, stemming from the interaction between the porphyrin π-system and the central metal ion, make them versatile components in a wide array of applications, including catalysis, photodynamic therapy, chemical sensors, and molecular electronics. This technical guide provides a comprehensive overview of the electronic structure of M-TPPs, intended for researchers, scientists, and drug development professionals.

The Gouterman Four-Orbital Model: A Foundation

The fundamental electronic structure of porphyrins is elegantly described by the Gouterman four-orbital model.[1][2][3][4] This model simplifies the complex molecular orbital diagram by focusing on the four frontier orbitals: the two highest occupied molecular orbitals (HOMOs), designated a₁ᵤ and a₂ᵤ, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair labeled e₉*.[1][2][3] The electronic transitions between these orbitals are responsible for the characteristic and intense absorption spectra of porphyrins.

These transitions give rise to two main features in the UV-visible spectrum:

-

The Soret Band (or B band): An extremely intense absorption band typically found in the 400-450 nm region. It originates from a strongly allowed transition to the second excited state (S₂).

-

The Q Bands: A set of four weaker absorption bands in the 500-700 nm region. These arise from a "quasi-forbidden" transition to the first excited state (S₁).

Caption: Gouterman's four-orbital model illustrating the key electronic transitions.

The Role of the Central Metal Ion